molecular formula C15H16N2O2S B5229574 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No. B5229574
M. Wt: 288.4 g/mol
InChI Key: ABEMORBZNIIDRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several key steps, including coupling reactions, treatment with P2S5 for thioamide formation, and electrophilic substitution reactions. For example, compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline were synthesized through a method involving the coupling of corresponding amines with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to obtain the desired products (Aleksandrov et al., 2017).

Molecular Structure Analysis

Experimental and theoretical investigations into similar thiazole-based compounds have provided insights into their molecular and electronic structures. For instance, a thiazole-based heterocyclic amide was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, and its structure was further elucidated through X-ray diffraction (XRD) and density functional theory (DFT) modeling. This analysis revealed the compound's crystalline structure and various noncovalent interactions critical to its stability (Çakmak et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of compounds containing furan and thiazole rings includes electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions allow for the introduction of various functional groups, significantly altering the chemical properties of the original compound (Aleksandrov & Elchaninov, 2017).

Future Directions

The development of new thiazole derivatives with improved biological activities and lesser side effects is an active area of research . These compounds have the potential to be developed into effective drugs for the treatment of various diseases.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-4-6-11(7-5-10)12-9-20-15(16-12)17-14(18)13-3-2-8-19-13/h4-7,9,13H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEMORBZNIIDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

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